N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Description
Properties
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-16-15-18(7-10-20(16)24)27-22(29)17-5-8-19(9-6-17)30-23-21(25-11-12-26-23)28-13-3-2-4-14-28/h5-12,15H,2-4,13-14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYSPYWDPCNMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Fluorinated Phenyl Intermediate: This step involves the fluorination of a methyl-substituted phenyl compound using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Synthesis of the Piperidinyl-Substituted Pyrazine: This intermediate is prepared by reacting pyrazine with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Coupling Reaction: The final step involves coupling the fluorinated phenyl intermediate with the piperidinyl-substituted pyrazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles like hydroxide ions (OH-) or amines can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide exhibit significant anticancer properties. For instance, research focusing on benzamide derivatives has shown that modifications to the benzamide structure can enhance their efficacy as inhibitors of various cancer-related targets, including RET kinase and other oncogenic pathways .
Case Study: RET Kinase Inhibition
A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity, which is crucial in certain types of cancer. One derivative demonstrated potent inhibition in both molecular and cellular assays, suggesting that similar modifications could enhance the therapeutic potential of this compound against cancers driven by RET mutations .
G-protein Coupled Receptor Modulation
The compound has also been studied for its effects on G-protein coupled receptors (GPCRs), which are vital in numerous physiological processes and are common drug targets. In silico studies have shown that modifications to the piperidine and pyrazine components can lead to increased selectivity and affinity for specific GPCR subtypes, potentially leading to novel treatments for conditions such as anxiety and depression .
Pharmacological Profiles
The pharmacological profiles of compounds related to this compound reveal a range of biological activities:
| Activity | Description |
|---|---|
| Antitumor | Inhibits cancer cell proliferation through targeted kinase inhibition. |
| GPCR Modulation | Alters receptor activity, potentially impacting mood disorders and metabolic syndromes. |
| Antimicrobial | Some derivatives have shown activity against bacterial strains, suggesting broader therapeutic applications. |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, including the formation of the piperidine ring and subsequent coupling with the pyrazine moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Mechanism of Action
The mechanism by which N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacophore Variations
Pyrazine-Oxy-Benzamide Derivatives
4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide () Key Difference: The benzamide substituent is 4-(trifluoromethyl)benzyl instead of 4-fluoro-3-methylphenyl. This substitution may alter binding affinity to hydrophobic pockets in target proteins .
N-(3-Chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide () Key Difference: The substituent is 3-chloro-4-fluorobenzyl. The dual halogenation (Cl and F) may enhance steric and electronic interactions with target residues .
Heterocyclic Core Variations
3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide () Key Difference: Replaces pyrazine with a quinazoline core. Impact: Quinazoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors). The 4-oxo group introduces hydrogen-bonding capabilities, which the pyrazine-based compound lacks, suggesting divergent therapeutic targets .
5-Fluoro-N-(1-methylpiperidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide ()
Pharmacological and Physicochemical Profiles
Molecular Weight and Stability
- The target compound’s molecular weight is expected to be ~440–460 g/mol, comparable to analogs like 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide (456.47 g/mol, ). Higher molecular weights in analogs with trifluoromethyl or chloro groups (e.g., 589.1 g/mol in ) correlate with increased melting points (175–178°C), suggesting enhanced crystallinity and stability .
Structure-Activity Relationship (SAR) Trends
- Fluorine Substitution : Fluorine in the 4-fluoro-3-methylphenyl group improves metabolic stability and bioavailability, as seen in analogs like N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine (), where fluorine enhances target binding via hydrophobic and electrostatic interactions .
- Piperidine vs. Piperazine-containing analogs (e.g., N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-benzamide) exhibit higher solubility due to increased basicity .
Table of Key Analogs and Properties
Biological Activity
N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.
The compound has a molecular formula of and a molecular weight of approximately 329.39 g/mol. Its structure includes a fluorinated aromatic ring, a piperidine moiety, and a pyrazine derivative which contribute to its biological activity.
The mechanism by which this compound exerts its effects is linked to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease pathways, potentially leading to reduced proliferation of pathogenic organisms.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways crucial for tumor growth or microbial resistance.
Anti-Tubercular Activity
Recent studies have highlighted the potential of this compound in combating tuberculosis. For instance, derivatives similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated significant activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives, suggesting that modifications to the core structure can enhance potency against tuberculosis pathogens .
Anti-Cancer Potential
In cancer research, compounds with similar structural features have demonstrated promising results. A series of benzamide derivatives were synthesized and tested for their ability to inhibit tumor cell proliferation. Notably, compounds exhibiting modifications at the piperidine and pyrazine positions showed enhanced cytotoxicity against various cancer cell lines .
Study 1: Tuberculosis Inhibition
A study focused on the synthesis and evaluation of substituted benzamides found that certain derivatives displayed significant anti-tubercular activity. Among these, compounds with piperidine substitutions exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as therapeutic agents against Mycobacterium tuberculosis .
Study 2: Cytotoxicity in Cancer Cells
Research on similar benzamide derivatives revealed that modifications could lead to selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Data Tables
| Compound | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Mycobacterium tuberculosis |
| Compound B | 2.18 | 4.00 | Mycobacterium tuberculosis |
| Compound C | - | - | Cancer Cell Lines |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide, and how can they be mitigated?
- Synthesis Challenges :
- Pyrazine Functionalization : Introducing the piperidine group at the 3-position of pyrazine requires careful control of nucleophilic substitution conditions. highlights similar pyrazine derivatization using coupling agents like HBTU in THF under inert atmospheres .
- Ether Linkage Formation : The benzamide-pyrazine ether bridge may necessitate Mitsunobu or Ullmann coupling. and describe ether formation via SNAr reactions using NaH/DMF or Cs₂CO₃/DMSO at 80–100°C .
- Mitigation Strategies :
- Use Schlenk flasks for oxygen-sensitive steps (e.g., piperidine substitution) and monitor reaction progress via TLC or LCMS .
- Purify intermediates via silica gel chromatography (e.g., 10% MeOH/CH₂Cl₂) to avoid decomposition, as noted in for thermally unstable intermediates .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. provides detailed NMR assignments for similar benzamides, such as δ 7.74 ppm for aromatic protons adjacent to the amide .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 463.2).
- HPLC-PDA : Purity assessment using C18 columns (90:10 H₂O/MeCN gradient) .
Q. How should researchers handle stability and storage concerns for intermediates?
- Stability : notes that anomeric amides may decompose under heat or light. Store intermediates at −20°C in amber vials .
- Hazard Management : Conduct Ames testing for mutagenicity (as in ) and use fume hoods with PPE (gloves, goggles) during synthesis .
Advanced Research Questions
Q. What computational strategies can predict the biological targets of this compound?
- Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., Akt, as in ). Focus on conserved ATP-binding pockets .
- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to prioritize targets. applied this to optimize dihedral angles for selectivity .
- SAR Analysis : Modify substituents (e.g., fluoro, methyl groups) and correlate with activity. discusses trifluoromethyl group effects on lipophilicity .
Q. How can contradictory data in solubility and bioactivity be resolved?
- Solubility Optimization : Test co-solvents (e.g., 10% DMSO/PBS) or formulate as nanoparticles (e.g., PEG-PLGA encapsulation) .
- Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters). resolved bacterial enzyme targeting via biochemical pathway analysis .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Variable Substituents :
| Position | Modifications | Assay | Reference |
|---|---|---|---|
| Pyrazine | Piperidine vs. morpholine | Kinase inhibition | |
| Benzamide | Fluoro vs. chloro | Solubility/logP |
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
